5-oxaspiro[2.3]hexane-1-carbaldehyde
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Overview
Description
5-oxaspiro[2.3]hexane-1-carbaldehyde is a chemical compound with the molecular formula C6H8O2. It is characterized by a spirocyclic structure, where an oxygen atom is incorporated into a six-membered ring, and an aldehyde functional group is attached to the ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxaspiro[2.3]hexane-1-carbaldehyde typically involves the formation of the spirocyclic ring followed by the introduction of the aldehyde group. One common method is the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. The reaction conditions often include the use of catalysts like Lewis acids or bases to facilitate the ring closure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-oxaspiro[2.3]hexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic ring can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-oxaspiro[2.3]hexane-1-carboxylic acid.
Reduction: Formation of 5-oxaspiro[2.3]hexane-1-methanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
5-oxaspiro[2.3]hexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with spirocyclic structures, which are known for their stability and unique biological activity.
Mechanism of Action
The mechanism of action of 5-oxaspiro[2.3]hexane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde group and spirocyclic structure. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-oxaspiro[2.3]hexane-1-carboxylic acid: An oxidized form of 5-oxaspiro[2.3]hexane-1-carbaldehyde.
5-oxaspiro[2.3]hexane-1-methanol: A reduced form of this compound.
3-methylenecyclobutane-1-carbonitrile: A structurally related compound with a different functional group.
Uniqueness
This compound is unique due to its spirocyclic structure combined with an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1780514-13-7 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
90 |
Origin of Product |
United States |
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